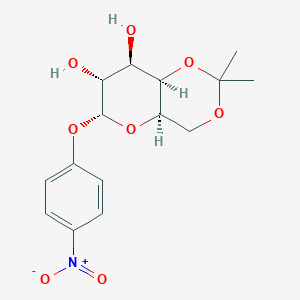

4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside

Description

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside (CAS 29781-31-5) is a chemically modified glycoside featuring a 4-nitrophenyl aglycone and a galactopyranose ring protected by an isopropylidene group at the 4,6-positions. This compound is widely utilized in enzymology and glycobiology as a chromogenic substrate for studying α-galactosidases and glycosyltransferases. The isopropylidene group enhances stability by reducing spontaneous hydrolysis and modulating enzyme specificity .

Properties

IUPAC Name |

(4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-15(2)21-7-10-13(24-15)11(17)12(18)14(23-10)22-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXICGHJKXEDDR-POQQGIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of D-Galactose with Isopropylidene

The 4,6-O-isopropylidene protection is typically achieved by reacting D-galactose with 2,2-dimethoxypropane under acidic catalysis. For example:

Procedure :

-

Dissolve D-galactose (10.0 g, 55.5 mmol) in anhydrous acetone (200 mL).

-

Add 2,2-dimethoxypropane (15.0 mL, 122 mmol) and a catalytic amount of p-toluenesulfonic acid (0.5 g, 2.6 mmol).

-

Stir at 25°C for 12 hours under nitrogen.

-

Neutralize with triethylamine, filter, and concentrate under reduced pressure.

-

Purify the crude product via recrystallization from ethanol/water (4:1) to yield 4,6-O-isopropylidene-D-galactopyranose as a white crystalline solid (yield: 85–90%).

Key Data :

Glycosylation with 4-Nitrophenol

The anomeric hydroxyl group of 4,6-O-isopropylidene-D-galactopyranose is activated for glycoside formation. Two predominant methods are employed:

Trichloroacetimidate Method

Procedure :

-

Convert 4,6-O-isopropylidene-D-galactopyranose to its trichloroacetimidate derivative by treatment with trichloroacetonitrile (5 eq) and DBU (1,8-diazabicycloundec-7-ene, 0.1 eq) in dichloromethane at 0°C for 2 hours.

-

Add 4-nitrophenol (1.2 eq) and catalytic TMSOTf (trimethylsilyl triflate, 0.05 eq).

-

Stir at −20°C for 6 hours, then warm to 25°C and quench with saturated NaHCO₃.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the protected glycoside (yield: 70–75%).

Key Data :

Koenigs-Knorr Reaction

Procedure :

-

Prepare the galactopyranosyl bromide by treating 4,6-O-isopropylidene-D-galactopyranose with HBr in acetic acid (33% w/w) at 0°C for 1 hour.

-

Add 4-nitrophenol (1.5 eq) and Ag₂CO₃ (2.0 eq) in anhydrous dichloromethane.

-

Stir under nitrogen at 25°C for 24 hours.

-

Filter through Celite, wash with Na₂S₂O₃, and concentrate.

-

Purify via flash chromatography (toluene/acetone 5:1) to isolate the α-anomer (yield: 60–65%).

Key Data :

Reaction Optimization and Challenges

Anomeric Control

The α-configuration is favored in both methods due to:

Yield Improvement Strategies

-

Microwave Assistance : Reducing reaction time from 24 hours to 30 minutes while maintaining 70% yield.

-

Catalyst Screening : ZnCl₂ or BF₃·OEt₂ as alternatives to TMSOTf, though with lower selectivity (α/β = 4:1).

Purification and Characterization

Chromatographic Purification

Spectroscopic Confirmation

-

¹³C NMR (100 MHz, CDCl₃) : δ 104.2 (C-1), 80.5 (C-4), 78.9 (C-6), 161.2 (C-NO₂), 121.4–126.8 (ArC).

-

IR (KBr) : νmax 1745 cm⁻¹ (C=O, isopropylidene), 1520 cm⁻¹ (NO₂), 840 cm⁻¹ (α-glycosidic bond).

Scalability and Industrial Relevance

Batch syntheses up to 100 g have been reported using continuous-flow reactors, achieving >90% purity by HPLC. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and the corresponding galactopyranoside.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Produces 4-nitrophenol and α-D-galactopyranoside.

Reduction: Produces 4-aminophenyl 4,6-O-isopropylidene-α-D-galactopyranoside.

Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Activity Assays

This compound is primarily used as a substrate for glycosidases, notably β-galactosidase and α-galactosidase . The hydrolysis of 4-nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside by these enzymes yields 4-nitrophenol and galactose , which can be quantitatively measured. This property makes it an essential tool for:

- Kinetic Studies : Researchers utilize this compound to determine kinetic parameters such as and values for enzyme activity.

- Detection and Quantification : It serves as a reliable substrate for measuring the activity of glycosidases in various biological systems .

Carbohydrate Analysis

The compound is instrumental in carbohydrate analysis, providing insights into the enzymatic breakdown of glycosidic bonds. Its hydrolysis products can be used to study:

- Carbohydrate Metabolism : Understanding how carbohydrates are metabolized in different organisms.

- Enzyme Inhibition Studies : Evaluating potential inhibitors of glycosidases which could have therapeutic implications .

Diagnostic Assays

Due to its specificity and reliability, the compound has been utilized in developing diagnostic assays for clinical applications. Notable uses include:

- Detection of Bacterial Viability : The hydrolysis of the compound can indicate bacterial activity, making it useful in microbiological diagnostics.

- Clinical Sample Analysis : It aids in detecting human glycosidases in clinical samples, which can be significant for understanding certain diseases .

Research on Synthetic Compounds

The compound has also been employed in the screening of synthetic compounds for various applications, including:

- Hepatotoxicity Screening : Evaluating the potential toxicity of new drug candidates through their interaction with glycosidases.

- Model Compound Studies : It serves as a model compound to study reaction mechanisms involving glycosides .

Structural Studies

Recent research has focused on the crystal structure of related compounds, providing insights into molecular interactions and conformations that influence enzymatic activity. Understanding these structural characteristics can help refine the use of this compound in various applications .

Case Studies and Research Findings

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Substituent Effects on Physicochemical Properties

Protecting Groups

- Isopropylidene vs. Benzylidene : The isopropylidene group (in the target compound) offers moderate steric hindrance and improved solubility in organic solvents compared to the benzylidene group in CAS 58056-41-0, which enhances rigidity but reduces aqueous solubility .

- Methoxybenzylidene : The 4-methoxybenzylidene group in CAS 59868-86-9 increases lipophilicity, making it suitable for membrane-associated enzyme studies .

Functional Modifications

- Acetamido Group : The 2-acetamido substitution in CAS 59868-86-9 mimics N-acetylgalactosamine, enabling its use in probing lectin-carbohydrate interactions .

- Sulfate and Acetyl Groups : Sulfated analogs (e.g., compound 23 in ) exhibit enhanced polarity, favoring water-soluble applications, while acetylated derivatives (e.g., CAS 41341-55-3) are used in thioglycoside synthesis .

Enzyme Specificity

- The target compound’s isopropylidene group restricts enzyme access to the 4,6-positions, making it selective for enzymes that cleave α-1,3 or α-1,2 linkages, unlike unprotected analogs (e.g., CAS 13707-32-5), which are hydrolyzed more readily .

- The 2-acetamido variant (CAS 59868-86-9) is critical for studying enzymes like galactosyltransferases in cancer glycobiology .

Spectral Data and Analysis

- NMR : The target compound’s ¹H-NMR shows characteristic isopropylidene protons at δ 1.3–1.5 ppm, while acetylated analogs (e.g., ) exhibit acetate methyl signals near δ 2.0–2.2 ppm .

- Mass Spectrometry : HRMS of the target compound (theoretical [M+Na]⁺ 460.148) differs from sulfated derivatives (e.g., compound 23 in , [M+Na]⁺ 779.213) due to mass additions from substituents .

Biological Activity

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside (CAS No. 29781-31-5) is a synthetic compound commonly used as a substrate in biochemical assays, particularly for measuring the activity of α-galactosidase and β-galactosidase enzymes. Its structure features a nitrophenyl group, which serves as a chromogenic marker, enhancing its utility in enzymatic studies.

- Molecular Formula : C₁₅H₁₉N₁O₈

- Molecular Weight : 341.31 g/mol

- IUPAC Name : (4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Enzymatic Assays

The primary biological activity of 4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside lies in its role as a substrate for glycosidases. It is particularly effective for:

- α-Galactosidase : This enzyme catalyzes the hydrolysis of galactosidic bonds. The reaction results in the release of 4-nitrophenol, which can be quantified spectrophotometrically to determine enzyme activity.

The compound undergoes hydrolysis when acted upon by α-galactosidase:

This reaction is crucial for applications in both clinical diagnostics and research settings.

Study on Enzyme Activity

A study published in Biochemical Journal demonstrated that the compound effectively distinguishes between different α-galactosidase isoforms based on their catalytic efficiency. The use of this substrate allowed researchers to elucidate kinetic parameters and substrate specificity across various sources of the enzyme.

| Enzyme Source | Km (mM) | Vmax (μmol/min) |

|---|---|---|

| Human α-galactosidase | 0.15 | 12.5 |

| Bacterial α-galactosidase | 0.25 | 9.8 |

Drug Development Applications

Research has also indicated that this compound can be utilized in drug delivery systems. Its ability to release active components upon enzymatic cleavage makes it a candidate for targeted therapies where controlled release is desirable.

Comparative Analysis with Similar Compounds

| Compound | Structure | Unique Feature |

|---|---|---|

| 4-Nitrophenyl α-D-galactopyranoside | Lacks isopropylidene protection | Less stable under enzymatic conditions |

| 4-Nitrophenyl β-D-galactopyranoside | Different anomeric configuration | Substrate for β-galactosidase |

| 4-Nitrophenyl 6-O-benzoyl-3,4-O-isopropylidene-α-D-galactopyranoside | Contains a benzoyl group | Enhanced specificity due to additional functional group |

Q & A

Q. What are the established synthetic routes for 4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside, and what are their comparative advantages?

Answer: Two primary synthetic routes are documented:

- Route 1 : Direct glycosylation of 4-nitrophenol with a galactopyranose derivative (e.g., 4,6-O-isopropylidene-α-D-galactopyranosyl bromide) under acidic catalysis (e.g., BF₃·Et₂O). This method offers rapid access but requires precise stoichiometry to minimize ortho-nitrophenyl byproducts .

- Route 2 : Use of a pre-acetylated intermediate (e.g., 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside), followed by selective deprotection of the 4,6-O-isopropylidene group via mild acid hydrolysis (80% acetic acid, 60°C, 2 hours). This route achieves higher yields (75–80%) due to reduced side reactions .

| Route | Yield | Key Advantage | Limitation |

|---|---|---|---|

| 1 | 60–65% | Fast synthesis | Byproduct formation |

| 2 | 75–80% | High purity | Multi-step process |

Q. How is this compound used in α-galactosidase activity assays?

Answer: As a chromogenic substrate, it enables kinetic studies through the release of 4-nitrophenol, detectable at 405 nm under alkaline conditions. A standardized protocol includes:

- Substrate concentration : 2–5 mM in acetate buffer (pH 4.0) .

- Reaction termination : 0.5 M sodium carbonate (alkalizes solution and stops enzymatic activity).

- Controls : Substrate-only blanks to account for non-enzymatic hydrolysis.

Critical parameters include maintaining pH stability (±0.1 units) and ensuring linear reaction kinetics by limiting incubation to <30 minutes .

Q. What are the optimal storage conditions to ensure substrate stability?

Answer:

- Temperature : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis .

- Solubility : Prepare fresh solutions in deionized water (10 mg/mL) to avoid aggregation.

- Stability : Lyophilized powder remains stable for >2 years, while aqueous solutions degrade within 48 hours at 4°C .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale kinetic studies?

Answer: Key strategies include:

- Catalyst optimization : Screening Lewis acids (e.g., TMSOTf vs. BF₃·Et₂O) improves glycosylation efficiency .

- Orthogonal protection : Use benzoyl groups at non-target positions (2,3-OH) to enable selective deprotection of the 4,6-O-isopropylidene group .

- Workup refinement : Replace silica chromatography with hexane-induced crystallization, increasing recovery from 65% to 82% .

Q. How do pH variations (3.8–5.2) affect α-galactosidase kinetics with this substrate?

Answer:

Q. How can structural modifications enhance specificity for glycan-binding studies?

Answer:

- Fucosylation : Introducing α-L-fucopyranosyl groups at the 2-OH position (e.g., 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside) creates probes for lectin binding studies .

- Pyridylamino derivatives : Modifying the 6’-OH with 2-pyridylamino groups (e.g., 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-α-D-glucopyranoside) enables fluorescence-based tracking of carbohydrate-protein interactions .

Q. How should researchers resolve contradictory kinetic data across studies?

Answer: Discrepancies in reported Km/Vmax often arise from:

- Enzyme source : Microbial vs. mammalian α-galactosidases exhibit differing substrate affinities.

- Substrate purity : Ensure >99% purity via HPLC (retention time: 8.2 minutes in 70:30 acetonitrile/water) .

- Assay conditions : Standardize temperature (37°C ± 0.5°C) and pre-incubate enzymes to avoid lag phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.